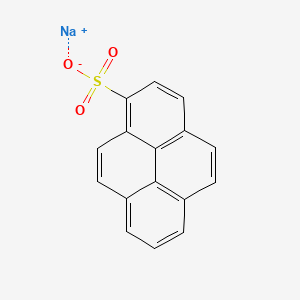

1-Pyrenesulfonic acid sodium salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

59323-54-5 |

|---|---|

Molecular Formula |

C16H10NaO3S |

Molecular Weight |

305.3 g/mol |

IUPAC Name |

sodium;pyrene-1-sulfonate |

InChI |

InChI=1S/C16H10O3S.Na/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19); |

InChI Key |

UTUQPMDRGQJMHW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O.[Na] |

Other CAS No. |

59323-54-5 |

Origin of Product |

United States |

Foundational & Exploratory

Photophysical Properties of 1-Pyrenesulfonic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrenesulfonic acid sodium salt is a water-soluble fluorescent probe belonging to the pyrene (B120774) family of polycyclic aromatic hydrocarbons. Its distinct photophysical properties, including a notable sensitivity to its microenvironment, make it a valuable tool in various scientific disciplines. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for their measurement, and a logical workflow for characterization. This document is intended to serve as a practical resource for researchers employing this fluorophore in their work.

Core Photophysical Properties

This compound exhibits characteristic absorption and emission spectra. While specific quantitative values for fluorescence quantum yield and lifetime are not consistently reported in the literature and can be highly dependent on the experimental conditions (e.g., solvent, pH, temperature), this guide provides the established spectral maxima and outlines the protocols for determining these key parameters.

Data Presentation

The known quantitative photophysical data for this compound are summarized in the table below. It is crucial to note that these values, particularly the emission maximum, can shift based on solvent polarity and other environmental factors.

| Photophysical Parameter | Value | Notes |

| Absorption Maxima (λabs) | 233, 243, 245, 266, 277, 316, 329, 375 nm | Multiple distinct absorption bands are characteristic of the pyrene moiety.[1] |

| Excitation Maximum (λex) | ~346 nm | This is a commonly used excitation wavelength.[1] |

| Emission Maximum (λem) | ~376 nm | In methanol, an excitation at 314 nm also results in an emission maximum at 376 nm. |

| Fluorescence Quantum Yield (Φf) | Not consistently reported | The related compound, 1,3,6,8-pyrenetetrasulfonic acid tetrasodium (B8768297) salt, has a reported quantum yield of up to 0.54 in aqueous solution.[2] This value can serve as a preliminary estimate. |

| Fluorescence Lifetime (τf) | Not consistently reported | Lifetimes of pyrene and its derivatives are typically in the range of nanoseconds and are sensitive to quenchers and solvent. |

| Molar Extinction Coefficient (ε) | Not consistently reported | This parameter is wavelength-dependent and can be determined using the protocol outlined in Section 2.2. |

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is essential for its effective use. The following sections provide detailed methodologies for key experiments.

Sample Preparation

Proper sample preparation is critical for obtaining reliable and reproducible data.

-

Solvent Selection : Use spectroscopic grade solvents to minimize interference from fluorescent impurities. This compound is soluble in ethanol, DMSO, and dimethylformamide (DMF) and slightly soluble in phosphate-buffered saline (PBS).[1]

-

Stock Solution : Prepare a concentrated stock solution (e.g., 1-10 mM) in a suitable solvent. Store in a dark container, protected from light, at -20°C for long-term stability.[1]

-

Working Solutions : Prepare fresh working solutions by diluting the stock solution to the desired concentration for analysis. For absorbance measurements, the absorbance at the excitation wavelength should ideally be kept below 0.1 to avoid inner filter effects.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum to determine the absorption maxima (λabs) and the molar extinction coefficient (ε).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Blanking : Fill a 1 cm path length quartz cuvette with the same solvent used for the sample to serve as a blank. Record a baseline spectrum.

-

Measurement :

-

Record the absorption spectrum of the this compound solution over the desired wavelength range (e.g., 200-500 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

-

-

Molar Extinction Coefficient Determination :

-

Prepare a series of dilutions of the compound with known concentrations.

-

Measure the absorbance of each dilution at a specific λmax.

-

Plot absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length in cm, and c is the concentration in mol/L), the slope of the resulting linear plot is equal to the molar extinction coefficient (ε) when the path length is 1 cm.[3]

-

Fluorescence Spectroscopy

This protocol details the measurement of excitation and emission spectra.

-

Instrumentation : Use a calibrated spectrofluorometer.

-

Emission Spectrum :

-

Set the excitation monochromator to the desired excitation wavelength (e.g., 346 nm).

-

Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 350-600 nm).

-

The resulting spectrum will show the fluorescence emission profile, and the peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum :

-

Set the emission monochromator to the wavelength of maximum emission (e.g., 376 nm).

-

Scan the excitation monochromator over a wavelength range that covers the expected absorption (e.g., 250-370 nm).

-

The resulting excitation spectrum should be similar in shape to the absorption spectrum.

-

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

-

Standard Selection : Choose a fluorescence standard with a known quantum yield that absorbs at the excitation wavelength of the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54).

-

Procedure :

-

Prepare solutions of both the standard and the sample in the same solvent, if possible. If not, the refractive index of the solvents must be accounted for.

-

Adjust the concentrations of the standard and sample solutions to have nearly identical absorbance values at the same excitation wavelength (absorbance < 0.1).

-

Record the fluorescence emission spectrum for both the standard and the sample under identical instrument settings (excitation wavelength, slit widths).

-

-

Calculation :

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where:

-

Φf is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

-

-

Fluorescence Lifetime (τf) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetime.

-

Instrumentation : A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) and a sensitive, high-speed detector.

-

Procedure :

-

The sample is excited by a high-repetition-rate, short pulse of light.

-

The detector measures the arrival time of individual emitted photons relative to the excitation pulse.

-

A histogram of the number of photons versus arrival time is constructed over many excitation-emission cycles.

-

-

Data Analysis :

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials for complex decays).

-

The fluorescence lifetime (τf) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

-

Experimental Workflow and Logical Relationships

The characterization of a fluorescent probe like this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow.

References

An In-depth Technical Guide to 1-Pyrenesulfonic Acid Sodium Salt: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenesulfonic acid sodium salt is a water-soluble, anionic fluorescent probe widely utilized in various scientific disciplines, including chemistry, biology, and materials science.[1] Its utility stems from the sensitive fluorescence of the pyrene (B120774) moiety, which is highly dependent on the local microenvironment. This property makes it an invaluable tool for investigating molecular interactions, characterizing macromolecular structures, and probing the polarity of complex systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a particular focus on its use in biological and pharmaceutical research. Detailed experimental protocols are provided to facilitate its practical application in the laboratory.

Chemical Structure and Physicochemical Properties

This compound consists of a polycyclic aromatic hydrocarbon, pyrene, functionalized with a sulfonic acid group, and present as its sodium salt. The presence of the sulfonate group imparts significant water solubility to the otherwise hydrophobic pyrene core.

Chemical Structure:

Image Caption: Chemical structure of this compound.

Data Presentation: Physicochemical and Spectral Properties

The key physicochemical and spectral properties of this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Reference |

| Chemical Name | Sodium 1-pyrenesulfonate | [2] |

| CAS Number | 59323-54-5 | [2] |

| Molecular Formula | C₁₆H₉NaO₃S | [2] |

| Molecular Weight | 304.30 g/mol | [2] |

| Appearance | Pale yellow solid | [3] |

| Property | Value | Conditions/Solvent | Reference |

| Melting Point | 233-236 °C | [3] | |

| Solubility | ~1 mg/mL | Ethanol | [4] |

| ~10 mg/mL | DMSO | [4] | |

| ~10 mg/mL | Dimethylformamide (DMF) | [4] | |

| Slightly soluble | PBS (pH 7.2) | [4] | |

| UV/Vis Abs. Max (λmax) | 233, 243, 245, 266, 277, 316, 329, 375 nm | [4] | |

| Fluorescence Abs./Em. Max | 346 / 376 nm | [4] |

Synthesis and Purification

While this compound is commercially available, a general understanding of its synthesis is valuable for researchers. A common method for the synthesis of pyrenesulfonic acids involves the sulfonation of pyrene. A detailed one-step protocol for a related compound, 1,3,6,8-pyrenesulfonic acid tetrasodium (B8768297) salt (PTSA), provides insight into the synthetic process.[2]

Experimental Protocol: Synthesis of a Pyrenesulfonic Acid Salt (Adapted from PTSA Synthesis)

Materials:

-

Pyrene

-

50% Fuming sulfuric acid (Oleum)

-

Calcium hydroxide (B78521) slurry

-

Sodium carbonate

-

n-Butanol

-

Saturated sodium chloride solution

-

Ice water

Procedure:

-

Dissolve pyrene in nitrobenzene in a reaction vessel.

-

Slowly add 50% fuming sulfuric acid to the solution in batches while stirring at 30 °C for 6 hours.

-

Increase the temperature to 60 °C and continue stirring at high speed for 12 hours until a greenish-yellow precipitate forms.

-

Pour the reaction mixture into ice water.

-

Neutralize the mixture by slowly adding a calcium hydroxide slurry, followed by filtration.

-

Add sodium carbonate to the filtrate.

-

Extract the nitrobenzene completely from the mixture using n-butanol.

-

Concentrate the aqueous layer using a rotary evaporator at 60-80 °C.

-

Purify the crude product by recrystallization from a saturated sodium chloride solution to obtain the final product as a yellow crystalline solid.[2]

Applications in Research and Drug Development

The unique fluorescent properties of this compound make it a versatile tool in various research areas, particularly in the study of biological systems and the development of drug delivery vehicles.

Fluorescent Probe for Studying Protein Interactions

The fluorescence of this compound is sensitive to the polarity of its microenvironment. This characteristic allows it to be used as a probe to study the binding of small molecules to proteins, such as human serum albumin (HSA), a key transporter of drugs and endogenous compounds in the bloodstream.[5] Upon binding to hydrophobic pockets within a protein, the fluorescence emission spectrum of the probe can shift, and its intensity can be either quenched or enhanced.

Characterization of Micelles and Drug Delivery Systems

Micelles are self-assembled nanostructures formed by amphiphilic molecules and are extensively investigated as carriers for poorly water-soluble drugs. This compound can be used as a fluorescent probe to determine the critical micelle concentration (CMC) of surfactants. Below the CMC, the probe resides in a polar aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties. This allows for the precise determination of the onset of micelle formation, a critical parameter in the design of drug delivery systems.

Experimental Protocols for Key Applications

Protocol: Characterization of Protein-Ligand Binding using Fluorescence Quenching

This protocol describes the use of this compound to study its interaction with human serum albumin (HSA) through fluorescence quenching.

Materials:

-

This compound

-

Human Serum Albumin (HSA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM) in PBS (pH 7.4).

-

Prepare a stock solution of HSA (e.g., 100 µM) in PBS (pH 7.4).

-

-

Fluorescence Measurements:

-

In a quartz cuvette, place a solution of this compound at a fixed concentration (e.g., 10 µM in PBS).

-

Set the excitation wavelength of the spectrofluorometer to 346 nm and record the emission spectrum from 360 nm to 500 nm.

-

Titrate the solution with increasing concentrations of the HSA stock solution.

-

After each addition of HSA, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the dilution effect.

-

Analyze the quenching of the probe's fluorescence using the Stern-Volmer equation to determine the binding constant and the number of binding sites.

-

Mandatory Visualization: Experimental Workflow for Protein-Ligand Binding Analysis

Caption: Workflow for analyzing protein-ligand interactions using fluorescence quenching.

Toxicological and Safety Information

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with any chemical, it should be handled with care in a laboratory setting.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

For research use only. Not for human or veterinary use.[4]

Hazard Identification:

-

The substance is not subject to classification according to available data.

-

Water hazard class 1 (Self-assessment): slightly hazardous for water.

Conclusion

This compound is a powerful and versatile fluorescent probe with significant applications in biological and pharmaceutical research. Its water solubility and environmentally sensitive fluorescence make it an ideal tool for studying protein-ligand interactions and characterizing drug delivery systems like micelles. The experimental protocols provided in this guide offer a practical starting point for researchers to utilize this compound in their own investigations. As with all chemical reagents, adherence to proper safety protocols is essential when handling this compound.

References

- 1. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Interaction between 1-pyrenesulfonic acid and albumin: Moving inside the protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Synthesis and Characterization of 1-Pyrenesulfonic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-pyrenesulfonic acid sodium salt, a versatile fluorescent probe with applications in various scientific disciplines, including chemistry, materials science, and biomedical research.

Introduction

This compound is an organic compound derived from pyrene (B120774), a polycyclic aromatic hydrocarbon. Its defining feature is the presence of a sulfonate group, which imparts water solubility to the otherwise hydrophobic pyrene core. This amphiphilic nature, combined with the inherent fluorescence of the pyrene moiety, makes it a valuable tool for researchers. The compound is widely utilized as a fluorescent probe to investigate molecular interactions, such as those with proteins and micelles, and for the detection of various analytes.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic sulfonation of pyrene. The reaction involves the introduction of a sulfonic acid group onto the pyrene ring, followed by neutralization to form the sodium salt. While the synthesis of the tetrasulfonated derivative is also common, the monosulfonated product can be obtained by controlling the reaction conditions.[2]

Experimental Protocol: Sulfonation of Pyrene

Materials:

-

Pyrene

-

Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

-

Dichloroethane (or other suitable solvent)

-

Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)

-

Ice

-

Distilled water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Dissolution: Dissolve pyrene in a suitable solvent, such as dichloroethane, in a three-necked flask equipped with a stirrer and a dropping funnel. The mass ratio of pyrene to solvent can vary, for instance, a 1:4 to 1:6 ratio has been reported for similar reactions.[3]

-

Sulfonation: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid or fuming sulfuric acid dropwise to the stirred solution. The reaction temperature should be maintained below 50°C.[3] For monosulfonation, carefully controlling the stoichiometry of the sulfonating agent and the reaction time is crucial. The reaction can be monitored by techniques like thin-layer chromatography to determine the optimal endpoint.

-

Quenching: After the desired reaction time, pour the reaction mixture into ice water to quench the reaction. This will precipitate the 1-pyrenesulfonic acid.

-

Neutralization: Neutralize the acidic solution by the slow addition of a sodium hydroxide or sodium carbonate solution until the pH reaches 7.[3] This converts the sulfonic acid to its sodium salt.

-

Purification: The crude this compound can be purified by recrystallization.[4] Dissolve the product in a minimal amount of hot water or a water-ethanol mixture and allow it to cool slowly to form crystals. The purified crystals can then be collected by filtration and dried.[5][6]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the key characterization data.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₉NaO₃S | [7] |

| Molecular Weight | 304.3 g/mol | [7] |

| CAS Number | 59323-54-5 | [7] |

| Appearance | Off-white to yellow solid | [8] |

| Melting Point | 233-236 °C | [9] |

| Solubility | Soluble in water, slightly soluble in ethanol and methanol, soluble in DMSO and DMF. | [10] |

Spectroscopic Characterization

| Technique | Observed Peaks / Maxima | Interpretation | Reference |

| UV-Vis Absorption | λmax: ~242, 276, 343 nm | π-π* transitions of the pyrene aromatic system. | |

| Fluorescence Emission | λem: ~378, 398 nm (in water) | Characteristic emission of the pyrene monomer. | |

| FT-IR (cm⁻¹) | ~3450 (broad), ~1630, ~1170, ~1035, ~850 | O-H stretch (adsorbed water), C=C aromatic stretch, S=O asymmetric stretch, S=O symmetric stretch, C-H out-of-plane bending. | [11] |

| ¹H NMR (D₂O, δ ppm) | Aromatic protons expected in the range of 7.8 - 9.0 ppm. | The exact chemical shifts and coupling constants are dependent on the substitution pattern. | |

| ¹³C NMR (D₂O, δ ppm) | Aromatic carbons expected in the range of 120 - 140 ppm. | The carbon attached to the sulfonate group will be shifted downfield. |

Applications in Research and Drug Development

This compound's unique photophysical properties make it a powerful tool in various research areas. Its fluorescence is highly sensitive to the local environment, a phenomenon that can be exploited for several applications.

Applications of this compound

Caption: Key application areas of this compound as a fluorescent probe.

Fluorescence Quenching Studies

The fluorescence of this compound can be quenched by various molecules, a process that forms the basis of many sensing applications. For instance, its fluorescence is quenched in the presence of certain metal ions like Fe³⁺ and nitroaromatic compounds such as trinitrotoluene (TNT).[10] This property allows for the development of sensitive and selective fluorescent sensors for these analytes.

Characterization of Micelles

In the field of colloid and interface science, this compound is used to study the properties of micelles, which are aggregates of surfactant molecules.[13][14] By observing changes in its fluorescence spectrum, researchers can determine important parameters of micelles, including the critical micelle concentration (CMC), aggregation number, and the polarity of the micellar core.[15] This information is crucial for understanding the behavior of surfactants and their applications in areas like drug delivery.

Conclusion

This compound is a valuable and versatile fluorescent probe with well-established synthesis and characterization protocols. Its utility in sensing applications and for the characterization of supramolecular assemblies like micelles makes it an indispensable tool for researchers in chemistry, materials science, and drug development. The detailed methodologies and data presented in this guide are intended to support the effective utilization of this compound in a variety of research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09106D [pubs.rsc.org]

- 3. CN104788349A - Preparation method of fluorescent tracer 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt - Google Patents [patents.google.com]

- 4. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]

- 7. Sodium pyrene-1-sulphonate | C16H9NaO3S | CID 23674489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. PYRENE-1-SULFONIC ACID SODIUM SALT | 59323-54-5 [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. preprints.org [preprints.org]

- 13. Characterization of biosurfactants’ micelles formation using fluorescence measurements: sodium taurocholate as case of study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Pyrenesulfonic Acid Sodium Salt (CAS 59323-54-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-pyrenesulfonic acid sodium salt (CAS: 59323-54-5), a versatile fluorescent probe and surfactant. This document details its chemical and physical properties, key applications in research and materials science, and provides in-depth experimental protocols for its use. Furthermore, it explores its interactions with biological systems, specifically human serum albumin, and outlines essential safety and handling procedures.

Chemical and Physical Properties

This compound is an organic compound that is widely utilized for its fluorescent properties.[1][2][3] It is a sodium salt of pyrenesulfonic acid and is soluble in several organic solvents and partially soluble in aqueous solutions.[4]

| Property | Value | Reference |

| CAS Number | 59323-54-5 | [1] |

| Molecular Formula | C₁₆H₉NaO₃S | [1] |

| Molecular Weight | 304.30 g/mol | [1] |

| Appearance | Off-white to yellow solid powder | MCE |

| Melting Point | 233-236 °C | [5] |

| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): Partially soluble | [4] |

| Fluorescence | λex: 346 nmλem: 376 nm | [4] |

| UV/Vis Absorption | λmax: 233, 243, 245, 266, 277, 316, 329, 375 nm | [4] |

| Purity | ≥90% to ≥97% (HPLC), depending on the supplier | [4][5] |

Key Applications

The unique photophysical and chemical properties of this compound make it a valuable tool in various scientific fields.

-

Fluorescent Probe: Its fluorescence is sensitive to the local environment and can be quenched by certain molecules. This property is exploited for the detection of ferric ions (Fe³⁺) and nitroaromatic compounds, such as 2,4-dinitrotoluene (B133949) (2,4-DNT) and trinitrotoluene (TNT), in aqueous solutions.[6][7]

-

Surfactant for Graphene Exfoliation: The pyrene (B120774) moiety of the molecule interacts with the basal plane of graphite (B72142) via π-π stacking, while the sulfonate group provides aqueous solubility. This allows for the efficient exfoliation of graphite into single- or few-layer graphene sheets in water.[8][9][10]

-

Dopant in Polymer Synthesis: It can be used as a surfactant and dopant in the electrochemical synthesis of conducting polymers like polypyrrole, leading to the formation of micro- and nanowires.[6][7]

-

Study of Micellar Systems: Its fluorescence quenching behavior has been used to study the intermicellar migration of reactants and to estimate the number of micelles per cluster in reverse micelles.[6][7]

-

Biological Probe: It is used to study the binding and dynamics of proteins, such as human serum albumin.[11][12][13]

Experimental Protocols

Fluorescence Quenching for Analyte Detection

This protocol describes a general procedure for using this compound as a fluorescent probe to detect a quenching analyte (e.g., Fe³⁺ ions).

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of the quencher (e.g., FeCl₃) of a known concentration in water.

-

-

Fluorescence Measurement:

-

In a quartz cuvette, add a fixed amount of the this compound stock solution to a buffer solution (e.g., PBS pH 7.2) to achieve a final concentration with an absorbance of less than 0.1 at the excitation wavelength.

-

Record the initial fluorescence emission spectrum (e.g., from 350 nm to 550 nm) using an excitation wavelength of 346 nm.

-

Successively add small aliquots of the quencher stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (376 nm) against the concentration of the quencher.

-

Analyze the quenching data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and Ksv is the Stern-Volmer quenching constant.

-

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PYRENE-1-SULFONIC ACID SODIUM SALT | 59323-54-5 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 1-Pyrenesulfonic acid fluorescence, = 97.0 HPLC 59323-54-5 [sigmaaldrich.com]

- 6. 1-Pyrenesulfonic Acid (sodium salt) - Cayman Chemical [bioscience.co.uk]

- 7. caymanchem.com [caymanchem.com]

- 8. Surfactant mediated liquid phase exfoliation of graphene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A simple method for graphene production based on exfoliation of graphite in water using this compound [iris.cnr.it]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Interaction between 1-pyrenesulfonic acid and albumin: Moving inside the protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 1-Pyrenesulfonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenesulfonic acid sodium salt is a fluorescent probe widely utilized in various scientific disciplines, including cellular imaging, protein interaction studies, and as a component in the development of novel drug delivery systems. A thorough understanding of its solubility in different solvents is paramount for its effective application, ensuring accurate experimental design and reliable results. This technical guide provides a comprehensive overview of the solubility of this compound, complete with quantitative data, detailed experimental protocols for solubility determination, and a workflow for its application as a fluorescent probe.

Data Presentation: Solubility of this compound

The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[1] | - |

| Dimethylformamide (DMF) | ~10 mg/mL[1] | - |

| Ethanol | ~1 mg/mL[1] | - |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Slightly soluble[1] | Aqueous solutions are not recommended for storage for more than one day.[1] |

| Methanol | Slightly soluble | - |

| Water | Slightly soluble | - |

Experimental Protocols: Determining Solubility

While a specific, standardized protocol for determining the solubility of this compound is not universally established, a general methodology can be adapted from standard practices for fluorescent compounds and aromatic sulfonic acids. The following protocol outlines a reliable method using UV-Vis spectrophotometry, leveraging the inherent fluorescent properties of the compound.

Principle

This method relies on the direct relationship between the absorbance of a solution and the concentration of the dissolved solute, as described by the Beer-Lambert Law. A calibration curve is first established using solutions of known concentrations. A saturated solution of the compound is then prepared, and its absorbance is measured. The concentration of the saturated solution, which represents the solubility, is then determined from the calibration curve.

Materials and Equipment

-

This compound

-

Solvents of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution with the same solvent.

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Measure the absorbance of the clear, saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, calculate the concentration of the saturated solution (solubility) from its absorbance value.

-

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound using UV-Vis spectrophotometry.

Caption: Workflow for Solubility Determination

Application Workflow: this compound as a Fluorescent Probe

This diagram outlines the general workflow for utilizing this compound as a fluorescent probe in a typical biological application, such as protein binding analysis.

Caption: Fluorescent Probe Application Workflow

References

An In-depth Technical Guide to the Absorption and Emission Spectra of 1-Pyrenesulfonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 1-pyrenesulfonic acid sodium salt, a widely used fluorescent probe. The document details its absorption and emission characteristics, outlines experimental protocols for spectral measurements, and presents a visual workflow for these procedures.

Introduction

This compound is a water-soluble derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon known for its unique photophysical properties.[1] It is extensively used as a fluorescent probe in various research applications, including the study of reverse micelles, and as a sensor for detecting ferric ions and nitroaromatic compounds.[2][3] Its fluorescence is sensitive to the polarity of its microenvironment, making it a valuable tool in biophysical studies.

Spectral Properties

The fluorescence of this compound is characterized by distinct absorption (excitation) and emission spectra. The absorption spectrum exhibits multiple bands corresponding to electronic transitions within the pyrene moiety. The emission spectrum is typically a mirror image of the longest wavelength absorption band and shows a characteristic vibronic fine structure.

The key absorption and emission maxima for this compound are summarized in the table below. It is important to note that the solvent environment can influence these spectral properties.

| Parameter | Wavelength (nm) | Solvent | Reference |

| Absorption Maximum (λ_abs) | 346 | Aqueous | [2][3][4] |

| 233, 243, 245, 266, 277, 316, 329, 375 | - | [3][4] | |

| Emission Maximum (λ_em) | 376 | Aqueous | [2][3][4] |

| 376 (Excitation at 314 nm) | Methanol | [5] |

Experimental Protocols

Accurate measurement of the absorption and emission spectra of this compound requires careful sample preparation and appropriate instrumentation.

-

Solvents:

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dimethylformamide (DMF)

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.2

-

Deionized water

-

-

Spectrophotometer (for absorption)

-

Spectrofluorometer (for emission)

-

Quartz cuvettes (1 cm path length)

-

Organic Stock Solution: Prepare a stock solution by dissolving this compound in an organic solvent such as DMSO or DMF to a concentration of approximately 10 mg/mL.[4] For ethanol, the solubility is lower, around 1 mg/mL.[4] It is advisable to purge the solvent with an inert gas before dissolving the compound.[4]

-

Aqueous Solutions: For experiments in aqueous media, further dilutions should be made from the stock solution into the desired aqueous buffer (e.g., PBS).[4] It is crucial to ensure that the final concentration of the organic solvent is minimal to avoid potential physiological effects in biological assays.[4] Alternatively, organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in the aqueous buffer, though its solubility in PBS is limited.[4] Aqueous solutions are not recommended for storage for more than one day.[4]

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent within a quartz cuvette. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation and all emission wavelengths to avoid the inner-filter effect.[9]

-

Instrumentation: Use a UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with a cuvette containing the solvent alone.

-

Measure the absorbance of the sample solution over a wavelength range of approximately 220 nm to 450 nm.

-

The resulting spectrum should show the characteristic absorption peaks.

-

-

Sample Preparation: Use the same or a similarly prepared dilute solution as for the absorption measurement.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Set the excitation wavelength to one of the absorption maxima, typically around 346 nm.

-

Set the excitation and emission slit widths to control the spectral resolution; for example, 5 nm and 1 nm, respectively.[10]

-

Scan the emission spectrum over a wavelength range from just above the excitation wavelength to approximately 600 nm.[10]

-

The recorded spectrum will display the fluorescence emission profile, with the peak intensity at the emission maximum.

-

It is standard practice to subtract the dark counts and correct the spectra for wavelength-dependent instrument sensitivity.[9]

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the absorption and emission spectra of this compound.

Caption: Workflow for spectral analysis of this compound.

Applications in Research

The well-defined spectral properties of this compound make it a versatile tool in several research areas:

-

Probing Microenvironments: The sensitivity of its emission spectrum to solvent polarity is used to study the local environment in systems like micelles, polymers, and biological membranes.

-

Fluorescence Quenching Assays: The fluorescence of 1-pyrenesulfonic acid can be quenched by various analytes, which forms the basis for quantitative detection methods.[2][3] For instance, it has been used to detect ferric ions (Fe³⁺) and nitroaromatic compounds like 2,4-dinitrotoluene (B133949) (DNT) and trinitrotoluene (TNT).[3]

-

Synthesis of Functional Materials: It has been employed as a dopant in the synthesis of conductive polymers like polypyrrole, resulting in materials with tailored properties.[3]

References

- 1. PYRENE-1-SULFONIC ACID SODIUM SALT | 59323-54-5 [chemicalbook.com]

- 2. 1-Pyrene-sulfonic-Acid-(sodium-salt), 1G | Labscoop [labscoop.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 1-芘磺酸 钠盐 suitable for fluorescence, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. omlc.org [omlc.org]

- 10. rsc.org [rsc.org]

Unveiling the Luminescence: A Technical Guide to the Fluorescence Mechanism of 1-Pyrenesulfonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescence mechanism of 1-pyrenesulfonic acid sodium salt, a widely utilized fluorescent probe. We delve into its photophysical properties, the intrinsic and extrinsic factors influencing its fluorescence, and detailed experimental protocols for its characterization. This guide aims to provide a comprehensive resource for researchers leveraging this molecule in their scientific endeavors.

Core Photophysical Properties

This compound is a derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon known for its characteristic fluorescence. The sulfonate group confers water solubility, making it a versatile probe in aqueous environments. Its fundamental photophysical characteristics are summarized below.

| Property | Value | Solvent |

| Absorption Maxima (λabs) | 346 nm | - |

| Emission Maxima (λem) | 376 nm | - |

| Purity | ≥90% | - |

Table 1: Fundamental Photophysical Properties of this compound. The absorption and emission maxima are key identifiers for this fluorescent probe.[1] The purity of the compound is also a critical parameter for reliable and reproducible fluorescence studies.[1]

The Fluorescence Mechanism: Monomer and Excimer Emission

The fluorescence of this compound is governed by the electronic transitions within the pyrene moiety. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground state (S0) to an excited singlet state (S1). The subsequent return to the ground state can occur through the emission of a photon, a process known as fluorescence.

A hallmark of pyrene and its derivatives is the formation of an "excimer" at higher concentrations. An excimer is an excited-state dimer that forms when an excited-state molecule interacts with a ground-state molecule of the same species. This process is concentration-dependent and results in a distinct, broad, and red-shifted emission band compared to the structured monomer emission.

The transition between monomer and excimer emission provides a powerful tool for probing the proximity of molecules, making it valuable for studying phenomena such as membrane fluidity, protein conformation, and intermolecular interactions.[2]

Figure 1: Jablonski diagram illustrating the monomer and excimer fluorescence mechanism of this compound.

Factors Influencing Fluorescence

The fluorescence of this compound is sensitive to its local environment. Understanding these factors is crucial for accurate interpretation of experimental data.

Solvent Effects

Concentration Effects and Excimer Formation

As the concentration of this compound increases, the probability of excimer formation rises. This leads to a decrease in the monomer fluorescence intensity and a concurrent increase in the excimer fluorescence intensity. The ratio of excimer to monomer fluorescence intensity (IE/IM) is often used as a measure of intermolecular proximity.

Figure 2: Relationship between concentration and fluorescence emission type.

Fluorescence Quenching

Fluorescence quenching is a process that decreases the fluorescence intensity. It can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching). The fluorescence of pyrene derivatives can be quenched by various molecules, including metal ions. The efficiency of quenching can be quantified using the Stern-Volmer equation:

I0 / I = 1 + KSV[Q]

where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and KSV is the Stern-Volmer quenching constant. The linearity of the Stern-Volmer plot can help distinguish between static and dynamic quenching mechanisms. For instance, studies on pyrene-based sensors have shown that metal ions like Cu2+, Pb2+, and Hg2+ can act as effective quenchers.[3]

Figure 3: Experimental workflow for Stern-Volmer analysis of fluorescence quenching.

Experimental Protocols

Accurate and reproducible fluorescence measurements are paramount. The following sections provide detailed methodologies for key experiments.

Sample Preparation

For reproducible results, careful sample preparation is essential.

-

Stock Solution Preparation: Dissolve a known weight of this compound in a suitable solvent (e.g., ultrapure water, ethanol (B145695), or DMSO) to prepare a concentrated stock solution.[1] It is recommended to purge the solvent with an inert gas to remove dissolved oxygen, which can quench fluorescence.[1]

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution to the desired concentrations. For studies involving quenching or other interactions, the concentration of the interacting species should be varied systematically.

-

Solubility: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1] Its solubility is approximately 1 mg/mL in ethanol and 10 mg/mL in DMSO and DMF.[1] For aqueous solutions, it can be dissolved directly in buffers, though it is only slightly soluble in PBS (pH 7.2).[1] Aqueous solutions are not recommended for storage for more than one day.[1]

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common approach.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate (B86663) in 0.1 M H2SO4 (ΦF = 0.54) is a commonly used standard.[4][5]

-

Absorbance Measurements: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Fluorescence Measurements: Record the fluorescence emission spectra of both the sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths, and detector settings).

-

Data Analysis: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Figure 4: Workflow for the determination of relative fluorescence quantum yield.

Conclusion

This compound is a valuable fluorescent probe with a rich photophysical behavior characterized by monomer and excimer emission. Its sensitivity to the local environment, including concentration and the presence of quenchers, makes it a powerful tool in various research fields. By understanding its core fluorescence mechanism and employing rigorous experimental protocols, researchers can effectively harness its unique properties for insightful scientific investigations. This guide provides a foundational understanding to aid in the design and interpretation of fluorescence-based assays utilizing this versatile molecule.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrene‐Based “Turn‐Off” Probe with Broad Detection Range for Cu2+, Pb2+ and Hg2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safe Handling and Laboratory Use of 1-Pyrenesulfonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and technical data for the laboratory use of 1-pyrenesulfonic acid sodium salt. The information is intended to ensure the safe and effective application of this fluorescent probe in research and development settings.

Chemical and Physical Properties

This compound is a fluorescent probe widely utilized in biochemical and biomedical research.[1] Its photophysical properties make it a valuable tool for various analytical applications.

| Property | Value | References |

| CAS Number | 59323-54-5 | [1] |

| Molecular Formula | C₁₆H₉NaO₃S | [1] |

| Molecular Weight | 304.30 g/mol | [1] |

| Appearance | Pale yellow to yellow solid/powder | [2] |

| Melting Point | 233-236 °C | [2][3] |

| Solubility | Slightly soluble in water and methanol. Soluble in DMSO (~10 mg/mL) and DMF (~10 mg/mL). Slightly soluble in ethanol (B145695) (~1 mg/mL) and PBS (pH 7.2). | [3][4][5] |

| Fluorescence | Excitation: ~346 nm, Emission: ~376 nm | [4] |

| Storage | Store at -20°C for long-term stability (≥ 4 years). Stock solutions in organic solvents can be stored at -80°C for 6 months or -20°C for 1 month. Aqueous solutions are not recommended for storage for more than one day. | [4][5][6] |

Safety and Hazard Information

There are conflicting reports in safety data sheets regarding the hazard classification of this compound. Some sources classify it as non-hazardous according to the Globally Harmonized System (GHS)[7]. However, related compounds such as 1,3,6,8-pyrenetetrasulfonic acid, sodium salt are reported to cause serious eye irritation[8]. Therefore, a cautious approach is strongly recommended.

Potential Hazards:

-

Eye Irritation: May cause serious eye irritation.[8]

-

Skin Irritation: May cause skin irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[9]

Recommended Precautions:

-

Always handle in a well-ventilated area to minimize dust inhalation.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

| PPE | Specification |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 (or better) particulate respirator is recommended. |

Handling, Storage, and Disposal

Handling:

-

Use standard laboratory procedures for handling chemical reagents.

-

Avoid the formation of dust and aerosols.

-

Keep the container tightly closed when not in use.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

As a solid, store at -20°C.[4]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Consult your institution's environmental health and safety office for specific guidance.

First Aid Measures

| Exposure | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[9] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[9] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solution Preparation: To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent such as DMSO or DMF to a concentration of 1-10 mg/mL.[4][5] Purge the solvent with an inert gas before dissolving the compound.[4][5]

-

Working Solution Preparation: Further dilutions of the stock solution into aqueous buffers or isotonic saline should be made just prior to performing biological experiments.[4][5] Ensure that the final concentration of the organic solvent is insignificant to avoid potential physiological effects.[4][5] For organic solvent-free aqueous solutions, the solid can be directly dissolved in aqueous buffers, though solubility is limited.[4][5]

General Protocol for Use as a Fluorescent Probe for Metal Ion Detection (e.g., Fe³⁺)

1-Pyrenesulfonic acid and its derivatives are known to have their fluorescence quenched by certain metal ions, such as Fe³⁺.[10] This property can be used for their detection.

-

Prepare a working solution of this compound in a suitable buffer (e.g., HEPES buffer at pH 7.4). The final concentration of the probe is typically in the micromolar range.

-

Place the probe solution into a fluorescence cuvette.

-

Record the initial fluorescence emission spectrum of the probe solution using a fluorometer.

-

Add a known concentration of the metal ion solution to the cuvette and mix thoroughly.

-

Record the fluorescence emission spectrum after the addition of the metal ion.

-

A decrease in fluorescence intensity indicates the quenching of the probe by the metal ion. The extent of quenching can be used to determine the concentration of the metal ion.

Visualizations

Since this compound is not directly involved in signaling pathways, the following diagrams illustrate its application as a fluorescent probe in a research context.

References

- 1. A Highly Fluorescent Pyrene-Based Sensor for Selective Detection Of Fe3+ Ion in Aqueous Medium: Computational Investigations [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Pyrene Based Fluorescent Turn-on Chemosensor for Sequential Detection of Fe3+ and Fe2+ Ions and its Application in Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

1-pyrenesulfonic acid sodium salt molecular weight and formula

An In-depth Technical Guide to 1-Pyrenesulfonic Acid Sodium Salt: Core Properties

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental characteristics is paramount. This guide provides the core physicochemical properties of this compound, a widely utilized fluorescent probe.

Physicochemical Properties

The essential quantitative data for this compound are summarized in the table below. This information is critical for experimental design, solution preparation, and data analysis.

| Property | Value | References |

| Molecular Formula | C₁₆H₉NaO₃S | [1][2][3][4][5][6] |

| Molecular Weight | 304.30 g/mol | [1][2][4][5] |

| CAS Number | 59323-54-5 | [1][3][4] |

| Synonyms | Sodium 1-pyrenesulfonate, Sodium pyrene-1-sulfonate | [1][4][6] |

| Appearance | Solid, Pale Yellow Powder | [6] |

| Melting Point | 233-236 °C | [6] |

Experimental Protocols

Detailed experimental protocols for the determination of these properties are not available in the provided search results. These values are standard reference data typically determined using techniques such as mass spectrometry for molecular weight and elemental analysis for the molecular formula.

Logical Relationship of Core Properties

The following diagram illustrates the fundamental relationship between the compound's identity, its chemical formula, and its resulting molecular weight.

Figure 1: Relationship between chemical identity, formula, and molecular weight.

Applications

This compound is recognized for its utility as a fluorescent probe.[1][6][7] Its fluorescent properties make it a valuable tool in various research applications, including biochemical assays and cellular imaging.[5][8]

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. calpaclab.com [calpaclab.com]

- 4. clinivex.com [clinivex.com]

- 5. Buy this compound | 59323-54-5 [smolecule.com]

- 6. PYRENE-1-SULFONIC ACID SODIUM SALT Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. PYRENE-1-SULFONIC ACID SODIUM SALT | 59323-54-5 [chemicalbook.com]

- 8. 1-Pyrenesulfonic acid (sodium) | Masstech Portal [masstechportal.org]

The Enduring Glow: A Technical Guide to the Discovery and History of Pyrene-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene (B120774), a polycyclic aromatic hydrocarbon first isolated from coal tar, has illuminated the path of scientific discovery for decades.[1] Its unique photophysical properties, particularly its long fluorescence lifetime and sensitivity to its microenvironment, have established it as a cornerstone fluorophore in chemistry, biology, and materials science. This in-depth technical guide explores the discovery and history of pyrene-based fluorophores, providing a comprehensive resource on their properties, applications, and the experimental methodologies that underpin their use.

A Luminous History: From Coal Tar to Cellular Imaging

The journey of pyrene from a simple coal tar constituent to a sophisticated molecular probe is a testament to the foundational work of pioneers in fluorescence spectroscopy. The very understanding of fluorescence phenomena owes much to the work of Polish physicist Aleksander Jablonski, who in 1933 developed the Jablonski diagram to illustrate the electronic transitions that govern light absorption and emission. This fundamental concept provides the framework for understanding the behavior of all fluorophores, including pyrene.

A pivotal moment in the history of pyrene fluorescence came in 1954 when German scientist Theodor Förster reported the discovery of "excimer" (excited state dimer) formation in pyrene solutions.[1] This phenomenon, where an excited pyrene molecule interacts with a ground-state pyrene molecule to form a transient, lower-energy excited state, results in a characteristic, red-shifted emission. This discovery unlocked a new dimension of possibilities for using pyrene as a probe, as the ratio of monomer to excimer emission is highly sensitive to the proximity and mobility of pyrene molecules.

The Photophysical Allure of Pyrene

The utility of pyrene as a fluorescent probe stems from a collection of remarkable photophysical properties. Pyrene exhibits a strong UV absorption with sharp vibronic bands.[1] Its fluorescence emission is also characterized by well-resolved vibronic bands, the relative intensities of which are sensitive to the polarity of the surrounding environment. This "Py" scale allows for the characterization of the micropolarity of various systems, from solvent mixtures to the hydrophobic cores of proteins and lipid membranes.

Perhaps the most exploited feature of pyrene is its exceptionally long fluorescence lifetime, which can be on the order of hundreds of nanoseconds in deaerated solutions.[2] This long-lived excited state provides an extended window for dynamic processes to occur, such as excimer formation, and allows for effective discrimination from background autofluorescence in biological systems, which typically have much shorter lifetimes.

The formation of excimers is a hallmark of pyrene fluorescence. The emission from the excimer is broad, unstructured, and significantly red-shifted from the monomer emission.[1] This large Stokes shift is highly advantageous in fluorescence imaging, as it minimizes self-absorption and allows for easier separation of excitation and emission signals. The efficiency of excimer formation is dependent on the local concentration and rotational freedom of the pyrene moieties, making it an excellent tool for studying proximity and dynamics in a variety of molecular systems.

Data Presentation: Photophysical Properties of Pyrene and its Derivatives

The following table summarizes key photophysical data for pyrene and a selection of its derivatives, providing a comparative overview for researchers selecting a probe for a specific application.

| Compound | Solvent/Environment | Excitation Maxima (λ_ex, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |

| Pyrene | Cyclohexane | 335.2 | 372, 378, 383, 393, 413 | 0.32 | ~400 (deaerated) |

| Pyrene (Excimer) | Concentrated Solution | ~340 | ~470 | - | ~40-60 |

| N-(1-pyrene)maleimide (reacted with thiol) | Standard Buffer | 340 | 376, 396, 416 | 0.040 | - |

| N-pyrenylbutyl maleimide (B117702) (reacted with thiol) | Standard Buffer | 340 | - | 0.131 | - |

| Pyrene-labeled Oligonucleotides (monomer) | Aqueous Buffer | ~340 | ~375-400 | - | ~40 |

| Pyrene-labeled Oligonucleotides (excimer) | Aqueous Buffer | ~340 | ~480-500 | up to 0.25 | ~40 |

| Pyrene-DPA-Zn2+ complex | HEPES Buffer | 341 | 376 (monomer), 476 (excimer) | - | - |

| Dipeptides with Pyrene | - | - | - | 0.3-0.4 | - |

Mandatory Visualizations

Experimental Protocols

Synthesis of N-(1-pyrene)maleimide

N-(1-pyrene)maleimide is a valuable reagent for labeling proteins at cysteine residues.[3]

Materials:

-

Maleic anhydride (B1165640)

-

Acetic anhydride

-

Sodium acetate

-

Hexane

Procedure:

-

A solution of 1-aminopyrene and maleic anhydride in toluene is refluxed for several hours.

-

The resulting maleamic acid is isolated by filtration.

-

The maleamic acid is then cyclized to N-(1-pyrene)maleimide by heating with acetic anhydride and sodium acetate.

-

The crude product is purified by recrystallization from a toluene/hexane mixture.

Labeling of Proteins with Pyrene-Maleimide

This protocol describes the general procedure for labeling cysteine residues in a protein with pyrene-maleimide.

Materials:

-

Protein of interest with at least one cysteine residue

-

N-(1-pyrene)maleimide stock solution (e.g., 10 mM in DMF)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.4, degassed)

-

Size-exclusion chromatography column for purification

Procedure:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Add a 5- to 20-fold molar excess of the pyrene-maleimide stock solution to the protein solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Monitor the reaction progress by measuring the increase in fluorescence intensity.[4]

-

Purify the labeled protein from unreacted pyrene-maleimide using a size-exclusion chromatography column.

DNA Hybridization Assay Using Pyrene-Labeled Oligonucleotides

This protocol outlines a solution-based DNA hybridization assay using a two-probe pyrene excimer system.

Materials:

-

Two pyrene-labeled oligonucleotide probes designed to bind to adjacent sites on the target DNA. One probe is labeled at the 3'-terminus and the other at the 5'-terminus.

-

Target DNA

-

Hybridization buffer (e.g., saline-sodium citrate (B86180) buffer)

-

Fluorometer

Procedure:

-

Resuspend the lyophilized pyrene-labeled probes and target DNA in nuclease-free water.

-

In a microplate well or cuvette, combine the two pyrene-labeled probes and the hybridization buffer.

-

Measure the baseline fluorescence spectrum (monomer emission).

-

Add the target DNA to the mixture and incubate at a temperature that facilitates hybridization.

-

Measure the fluorescence spectrum again. The appearance of a new emission band around 480-500 nm indicates excimer formation upon hybridization.

Monitoring Membrane Fusion Using Pyrene-Labeled Lipids

This assay monitors the mixing of lipids between two membrane populations.

Materials:

-

Vesicles (liposomes) labeled with a pyrene-labeled lipid (e.g., pyrene-phosphatidylcholine) at a concentration that promotes excimer formation.

-

Unlabeled vesicles.

-

Fusion-inducing agent (e.g., calcium, polyethylene (B3416737) glycol, or a viral fusion protein).

-

Fluorometer.

Procedure:

-

Mix the pyrene-labeled vesicles with the unlabeled vesicles in a suitable buffer.

-

Measure the initial fluorescence spectrum, which will be dominated by the excimer emission.

-

Initiate membrane fusion by adding the fusion-inducing agent.

-

Monitor the change in the fluorescence spectrum over time. A decrease in the excimer emission and a corresponding increase in the monomer emission indicate the dilution of the pyrene-labeled lipids into the unlabeled membrane upon fusion.

Conclusion

From its humble beginnings as a component of coal tar, pyrene has evolved into an indispensable tool for researchers across numerous scientific disciplines. Its unique photophysical properties, particularly its long fluorescence lifetime and the phenomenon of excimer formation, have enabled the development of a diverse array of fluorescent probes for studying complex biological processes. The continued innovation in the synthesis of novel pyrene derivatives and the refinement of experimental techniques promise to further expand the applications of these remarkable molecules, shedding ever more light on the intricate workings of the molecular world.

References

- 1. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(1-pyrene)maleimide: a fluorescent cross-linking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Pyrenesulfonic Acid Sodium Salt as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenesulfonic acid sodium salt is a water-soluble fluorescent probe that exhibits sensitivity to its microenvironment, making it a valuable tool for various applications in research and drug development. Its fluorescence is particularly susceptible to quenching by specific analytes, enabling its use in quantitative detection methods. This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent probe for the detection of ferric ions (Fe³⁺) and nitroaromatic compounds.

Physicochemical Properties and Spectral Data

This compound is a pale yellow solid with good solubility in aqueous solutions.[1] Its fluorescence properties are central to its function as a probe.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₉NaO₃S | [2] |

| Molecular Weight | 304.30 g/mol | [2] |

| Absorption Maximum (λabs) | ~346 nm | [1] |

| Emission Maximum (λem) | ~376 nm | [1] |

| Purity | ≥97.0% (HPLC) | [3] |

| Solubility | Soluble in water, ethanol, DMSO, and DMF.[1] |

Principle of Detection: Fluorescence Quenching

The detection mechanism is based on the phenomenon of fluorescence quenching. When an analyte (quencher) interacts with the excited state of the fluorescent probe (fluorophore), it provides a non-radiative pathway for the fluorophore to return to its ground state. This results in a decrease in the observed fluorescence intensity. The efficiency of this quenching process is dependent on the concentration of the quencher, forming the basis for quantitative analysis.

The relationship between fluorescence intensity and quencher concentration can often be described by the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q]

Where:

-

F₀ is the fluorescence intensity in the absence of the quencher.

-

F is the fluorescence intensity in the presence of the quencher.

-

Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.

-

[Q] is the concentration of the quencher.

A linear plot of F₀/F versus [Q] indicates a single type of quenching mechanism (either static or dynamic).

References

Application Notes: Determination of Critical Micelle Concentration using 1-Pyrenesulfonic Acid Sodium Salt

Audience: Researchers, scientists, and drug development professionals.

Introduction

The critical micelle concentration (CMC) is a fundamental parameter of surfactants, representing the concentration at which surfactant molecules self-assemble into micelles. Accurate determination of the CMC is crucial in various fields, including drug delivery, formulation science, and materials science. Fluorescence spectroscopy offers a highly sensitive method for CMC determination. 1-Pyrenesulfonic acid sodium salt is a water-soluble derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon known for its unique photophysical properties.[1][2] Its utility as a fluorescent probe stems from the sensitivity of its emission spectrum to the polarity of its microenvironment, making it an excellent tool for detecting the formation of the nonpolar micellar core within an aqueous solution.[2][3]

Principle of CMC Determination

The application of this compound and other pyrene derivatives in CMC determination relies on changes in their fluorescence emission spectra upon partitioning from a polar aqueous environment to the nonpolar interior of a micelle.[3] Two primary photophysical phenomena are typically monitored:

-

Monomer Emission (Vibronic Fine Structure): The fluorescence emission spectrum of the pyrene monomer exhibits a characteristic vibronic fine structure with several peaks. The ratio of the intensity of the first vibronic peak (I₁, typically around 372 nm) to that of the third peak (I₃, around 383 nm) is highly sensitive to the polarity of the solvent.[4][5] In a polar environment like water, the I₁/I₃ ratio is high. Upon micelle formation, the hydrophobic pyrene moiety partitions into the nonpolar micellar core. This change in the microenvironment leads to a significant decrease in the I₁/I₃ ratio.[3] By plotting the I₁/I₃ ratio against the surfactant concentration, a sigmoidal curve is obtained. The inflection point of this curve corresponds to the CMC.[5][6]

-

Excimer Formation: At higher concentrations, excited pyrene monomers can form complexes with ground-state monomers, known as excimers, which emit light at a longer, red-shifted wavelength (typically around 465 nm).[7] In an aqueous solution below the CMC, the probe is sparsely distributed. As micelles form, the probe molecules are concentrated within the small volume of the micelles, increasing the probability of excimer formation. A plot of the ratio of excimer intensity (Iₑ) to monomer intensity (Iₘ) against surfactant concentration will show a sharp increase around the CMC.[7][8]

The water-soluble nature of this compound makes it particularly convenient for these aqueous studies.[9]

Caption: Principle of CMC determination using a pyrene-based fluorescent probe.

Experimental Protocols

This protocol provides a detailed methodology for determining the CMC of a surfactant using the I₁/I₃ ratio method with this compound.

3.1 Materials and Reagents

-

This compound (Probe)

-

Surfactant of interest (e.g., Sodium Dodecyl Sulfate - SDS, Cetyltrimethylammonium Bromide - CTAB)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Volumetric flasks and pipettes

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

3.2 Preparation of Stock Solutions

-

Probe Stock Solution: Prepare a stock solution of this compound in high-purity water. A typical concentration is ~0.1 mM. Protect the solution from light to prevent photobleaching.

-

Surfactant Stock Solution: Prepare a concentrated stock solution of the surfactant in high-purity water. The concentration should be well above the expected CMC of the surfactant.

3.3 Sample Preparation

-

Create a series of samples with varying surfactant concentrations, while keeping the final concentration of the this compound probe constant.

-

For each sample, add a fixed volume of the probe stock solution to a volumetric flask.

-

Add varying volumes of the surfactant stock solution to each flask.

-

Bring each flask to its final volume with high-purity water.

-

The final probe concentration should be very low (e.g., 1-2 µM) to minimize its effect on the micellization process.[10]

-

Allow the samples to equilibrate for a period (e.g., 30-60 minutes) before measurement.

3.4 Fluorescence Measurement

-

Set up the spectrofluorometer. Typical settings for pyrene-based probes are:

-

Measure the fluorescence emission spectrum for each sample in the series, starting from the lowest surfactant concentration.

-

Record the intensity of the first (I₁, ~372 nm) and third (I₃, ~383 nm) vibronic peaks for each spectrum.[4]

3.5 Data Analysis

-

Calculate the I₁/I₃ ratio for each surfactant concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

-

The resulting plot should be a sigmoidal curve.

-

The CMC can be determined from the inflection point of this curve, which is the point of maximum slope change. This can be found by taking the first derivative of the curve or by fitting the data to a Boltzmann-type sigmoid function.[5][11]

Caption: Experimental workflow for CMC determination.

Data Presentation

The table below presents representative CMC values for common surfactants determined using the pyrene fluorescence method, alongside literature values for comparison. This demonstrates the reliability of the technique.

| Surfactant | Type | CMC (mM) via Pyrene Probe | Literature CMC (mM) |

| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.3 | 8.0 - 8.4 |

| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~0.95 | 0.9 - 1.0 |

| Triton X-100 | Non-ionic | ~0.24 | 0.2 - 0.9 |

| Tween 20 | Non-ionic | ~0.06 | 0.05 - 0.06 |